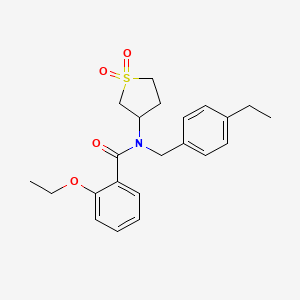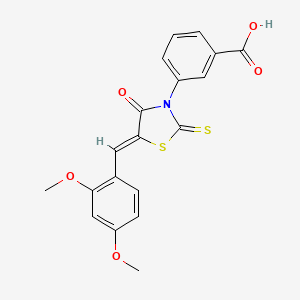
7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione is a complex organic compound with a unique structure that includes both hydroxyethyl and hydroxyethylimino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of a purine derivative with ethylene glycol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the hydroxyethyl and hydroxyethylimino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form an amine.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction of the imino group can produce an amine derivative.
科学的研究の応用
7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialized materials and chemicals.
作用機序
The mechanism of action of 7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione involves its interaction with specific molecular targets. The hydroxyethyl and hydroxyethylimino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N-(2-hydroxyethyl)iminodiacetic acid: This compound also contains hydroxyethyl and imino groups but differs in its overall structure and applications.
Tris-(2-hydroxyethyl)amine: Another compound with hydroxyethyl groups, used in different contexts such as buffer solutions in biochemical research.
Uniqueness
7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C10H17N5O4 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione |
InChI |
InChI=1S/C10H17N5O4/c1-14-7-6(8(18)13-10(14)19)15(3-5-17)9(12-7)11-2-4-16/h6-7,16-17H,2-5H2,1H3,(H,11,12)(H,13,18,19) |
InChIキー |
MSVKEHFQLVVQJU-UHFFFAOYSA-N |
正規SMILES |
CN1C2C(C(=O)NC1=O)N(C(=NCCO)N2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12143014.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143024.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-y lthio))acetamide](/img/structure/B12143032.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12143044.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide](/img/structure/B12143051.png)


![(4E)-5-(4-hydroxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12143069.png)
![N-(6-ethyl-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12143078.png)
![5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12143085.png)

![5-Phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12143097.png)
